Cyclohexyl 2-pyridyl ketone

CAS No.: 6602-64-8

Cat. No.: VC3760956

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6602-64-8 |

|---|---|

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | cyclohexyl(pyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 |

| Standard InChI Key | REJDKOCOTFKBQC-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(=O)C2=CC=CC=N2 |

| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=CC=N2 |

Introduction

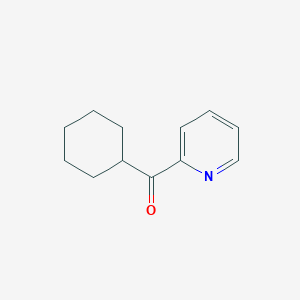

Structure and Nomenclature

Cyclohexyl 2-pyridyl ketone (CAS: 6602-64-8) is structurally characterized by a ketone bridge connecting a cyclohexyl group to a pyridine ring at the 2-position. The compound has several synonyms in scientific literature:

-

cyclohexyl(pyridin-2-yl)methanone

-

2-(cyclohexylcarbonyl)pyridine

-

cyclohexylpyridin-2-yl-methanone

The molecular formula is C₁₂H₁₅NO, featuring a nitrogen atom in the pyridine ring and an oxygen atom in the ketone functional group. The exact mass of the compound is 189.11500 amu .

Physical and Chemical Properties

Cyclohexyl 2-pyridyl ketone exhibits several distinctive physicochemical properties that determine its behavior in different environments. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of Cyclohexyl 2-Pyridyl Ketone

| Property | Value |

|---|---|

| Molecular Weight | 189.25400 g/mol |

| Density | 1.071 g/cm³ |

| Boiling Point | 301.3°C at 760 mmHg |

| Flash Point | 143.9°C |

| Topological Polar Surface Area (PSA) | 29.96000 Ų |

| LogP | 2.84460 |

| Index of Refraction | 1.539 |

| Physical State | Not specified in literature |

| Solubility | Not fully characterized in literature |

The compound has a relatively high boiling point (301.3°C), which indicates strong intermolecular forces, likely due to the presence of the polar ketone group and the nitrogen atom in the pyridine ring . The LogP value of 2.84460 suggests moderate lipophilicity, making it partially soluble in both polar and non-polar solvents .

Chemical Reactivity

Stability and Reactivity

Cyclohexyl 2-pyridyl ketone should be kept away from heat, flames, and sparks. It may react with oxidizing agents. Under combustion conditions, it may produce hazardous decomposition products including carbon monoxide and nitrogen oxides .

Functional Group Reactivity

The ketone functional group in cyclohexyl 2-pyridyl ketone is an important reaction site that can undergo various transformations:

-

Nucleophilic addition reactions at the carbonyl carbon

-

Reduction to form secondary alcohols

-

Condensation reactions with amines or hydrazines

-

Potential involvement in aldol-type reactions

The pyridine nitrogen provides a site for coordination with metals and protonation, making the compound potentially useful in coordination chemistry and catalysis.

Analytical Characterization

Analytical techniques commonly used to characterize cyclohexyl 2-pyridyl ketone include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy, which would show characteristic absorptions for the C=O stretch of the ketone group and the pyridine ring

-

Mass spectrometry, which would confirm the molecular weight and fragmentation pattern

-

High-Performance Liquid Chromatography (HPLC) for purity determination

Related Compounds and Derivatives

Several related compounds share structural similarities with cyclohexyl 2-pyridyl ketone:

Structural Analogs

-

Cyclohexylmethyl 2-pyridyl ketone (CAS: 149108-75-8): Contains an additional methylene group between the cyclohexyl ring and the ketone functionality.

-

Di-2-pyridyl ketone: Features two pyridine rings connected by a ketone bridge, which has been used in multi-component condensation reactions to produce heterocyclic compounds .

-

(4-Cyclohexyl)butyl 2-pyridyl ketone: Contains a longer alkyl chain between the cyclohexyl ring and the ketone group .

Functional Derivatives

Of particular interest are thiosemicarbazone derivatives of pyridyl ketones. Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) has entered phase I clinical evaluation for the treatment of cancer . These derivatives often act through mechanisms involving metal chelation, particularly with iron and copper, which affects cellular metal homeostasis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume